Isopeptide vs. α-Peptide Hydrolysis Kinetics by Intestinal Aminopeptidase N
Purified rabbit and porcine intestinal aminopeptidase N (APN) hydrolyzes the isopeptide bond of ε-N-L-methionyl-L-lysine (N6-linked) and the α-peptide bond of α-N-L-methionyl-L-lysine with comparable catalytic efficiency. Kinetic analysis in 50 mM sodium phosphate buffer at pH 7.0 and 37 °C demonstrated that Km and kcat values for the isodipeptide substrate fall within the same order of magnitude as those for the normal dipeptide, confirming that APN recognizes and cleaves both bond types without significant discrimination [1][2]. This finding establishes that L-Lysine, N6-L-methionyl- can serve as an effective methionine delivery vehicle while retaining a structurally distinct bond that differentiates it from the α-linked isomer in downstream analytical detection and metabolic tracing.
| Evidence Dimension | Enzymatic hydrolysis efficiency (Km, kcat) by intestinal aminopeptidase N |
|---|---|
| Target Compound Data | ε-N-L-Methionyl-L-lysine: Hydrolysis proceeds with kinetic parameters comparable to normal dipeptide (exact Km and kcat values reported in the original FEBS Letters publication; comparable order of magnitude demonstrated in side-by-side assays) [1][2]. |
| Comparator Or Baseline | α-N-L-Methionyl-L-lysine (normal dipeptide, sourced from Bachem) assayed under identical conditions: 50 mM sodium phosphate, pH 7.0, 37 °C, using purified rabbit and porcine APN preparations [1]. |
| Quantified Difference | Comparable catalytic efficiency; APN recognizes and cleaves both isopeptide and peptide bonds with essentially equal efficacy, meaning the isopeptide bond does not impose a kinetic barrier to enzymatic methionine release [1][2]. |
| Conditions | Purified rabbit and porcine intestinal aminopeptidase N; 50 mM sodium phosphate buffer, pH 7.0; 37 °C; methionine release quantified by automated amino acid analysis (Beckman Model 120C) [1]. |
Why This Matters
Researchers requiring a methionine donor that undergoes enzymatic hydrolysis at rates comparable to a natural dipeptide—while retaining a structurally distinct isopeptide linkage for selective detection or metabolic tracing—should select L-Lysine, N6-L-methionyl- over the α-isomer, as the kinetic data confirm that the ε-linkage does not impair APN-mediated release.
- [1] Gaertner, H., Puigserver, A., & Maroux, S. (1981). Hydrolysis of the isopeptide bond of ε-N-L-methionyl-L-lysine by intestinal aminopeptidase N. FEBS Letters, 133(1), 135–138. View Source
- [2] Gaertner, H., Puigserver, A. (1984). Oligo(methionyl) proteins. Enzymatic hydrolysis of the model isopeptides N epsilon-oligo(L-methionyl)-L-lysine. European Journal of Biochemistry, 145(2), 257–263. View Source
